molecular formula C27H32FNO5 B4300378 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4300378
M. Wt: 469.5 g/mol
InChI Key: BVJJQRNZNVMAHI-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes an adamantane moiety, a fluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, potentially modulating their activity. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins or membranes. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Felodipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

Uniqueness

Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the adamantane moiety and the fluorophenyl group. These structural features may confer enhanced stability, specificity, and potential for novel interactions compared to other dihydropyridine derivatives.

Properties

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FNO5/c1-32-25(30)22-15-29(6-7-34-27-12-17-8-18(13-27)10-19(9-17)14-27)16-23(26(31)33-2)24(22)20-4-3-5-21(28)11-20/h3-5,11,15-19,24H,6-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJJQRNZNVMAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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